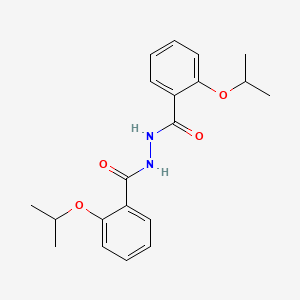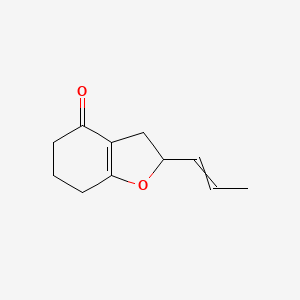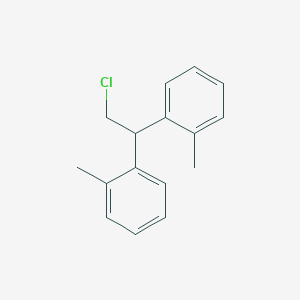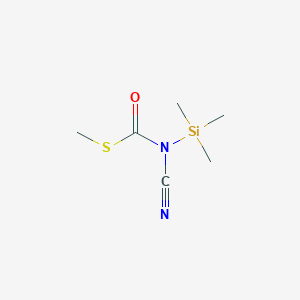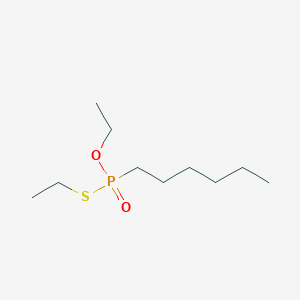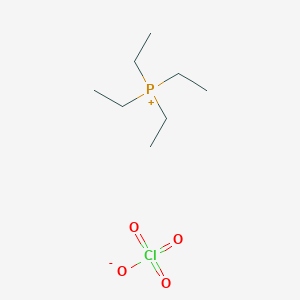
Tetraethylphosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylphosphanium perchlorate is an organophosphorus compound that features a tetraethylphosphanium cation paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium perchlorate can be synthesized through the reaction of tetraethylphosphonium chloride with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety, as perchloric acid is a strong oxidizer. The general reaction is as follows:
(C2H5)4PCl+HClO4→(C2H5)4PClO4+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent any hazardous reactions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions: Tetraethylphosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The perchlorate anion can act as an oxidizing agent.
Substitution: The tetraethylphosphanium cation can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: These reactions often require the presence of a reducing agent to facilitate the transfer of electrons.
Substitution Reactions: Common reagents include nucleophiles such as halides or other anions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized phosphorus compounds, while substitution reactions can produce different phosphonium salts.
Scientific Research Applications
Tetraethylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: While not widely used in clinical settings, its potential as a therapeutic agent is being explored.
Industry: It may be used in the production of specialized materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of tetraethylphosphanium perchlorate involves its ability to participate in redox reactions and nucleophilic substitutions. The perchlorate anion acts as a strong oxidizer, facilitating electron transfer processes. The tetraethylphosphanium cation can interact with various nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Tetraethylammonium perchlorate: Similar in structure but contains a nitrogen atom instead of phosphorus.
Tetramethylphosphanium perchlorate: Similar but with methyl groups instead of ethyl groups.
Uniqueness: Tetraethylphosphanium perchlorate is unique due to the presence of the phosphorus atom, which imparts distinct chemical properties compared to its nitrogen analogs. The ethyl groups also influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
111928-11-1 |
|---|---|
Molecular Formula |
C8H20ClO4P |
Molecular Weight |
246.67 g/mol |
IUPAC Name |
tetraethylphosphanium;perchlorate |
InChI |
InChI=1S/C8H20P.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JAXOYWUNPMORCF-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](CC)(CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
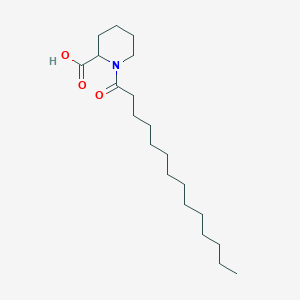
silane](/img/structure/B14312892.png)
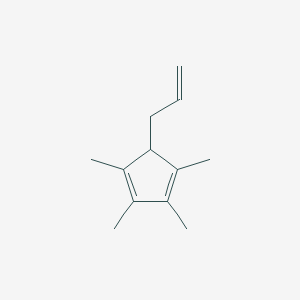
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
